6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetyl group at the 6-position, a nitrophenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Pfitzinger Reaction: : One common method to synthesize quinoline derivatives involves the Pfitzinger reaction, where isatin reacts with a methyl ketone in the presence of a base. For 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid, the reaction would involve 4-nitroacetophenone and isatin under basic conditions .
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Friedländer Synthesis: : Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. For this compound, 2-amino-4-nitrobenzophenone would react with acetylacetone .
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes for higher yields and purity. This may include using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.
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Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 6-carboxy-2-(4-nitrophenyl)quinoline-4-carboxylic acid.
Reduction: Formation of 6-acetyl-2-(4-aminophenyl)quinoline-4-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, quinoline derivatives are known for their antimicrobial and antiviral properties.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The nitrophenyl and quinoline moieties are crucial for interacting with biological targets, potentially inhibiting cancer cell growth .
Industry
Industrially, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure and the presence of functional groups that can be further modified to achieve desired properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)quinoline-4-carboxylic acid: Lacks the acetyl group, which may affect its biological activity and solubility.
6-Acetylquinoline-4-carboxylic acid: Lacks the nitrophenyl group, which may reduce its antimicrobial properties.
2-(4-Aminophenyl)quinoline-4-carboxylic acid: The reduced form of the nitrophenyl derivative, potentially exhibiting different biological activities.
Uniqueness
6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
89684-56-0 |
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Molecular Formula |
C18H12N2O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c1-10(21)12-4-7-16-14(8-12)15(18(22)23)9-17(19-16)11-2-5-13(6-3-11)20(24)25/h2-9H,1H3,(H,22,23) |
InChI Key |
PSMZYPYQEBXPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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